molecular formula C₂₉H₄₃NO₄ B1159912 N-Cyclohexyl-desmethyl Bimatoprost

N-Cyclohexyl-desmethyl Bimatoprost

Cat. No.: B1159912
M. Wt: 469.66
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-desmethyl Bimatoprost (chemical formula: C₂₉H₄₃NO₄; molecular weight: 469.66 g/mol) is a synthetic analog derived from bimatoprost, a prostamide F2α analog widely used for glaucoma treatment and eyelash growth enhancement . Structurally, it features a cyclohexyl amide group at the C-1 position of the alpha chain, replacing the ethyl amide group found in bimatoprost. While bimatoprost is approved for clinical use, this compound is primarily utilized as a research intermediate or pharmaceutical standard .

Properties

Molecular Formula

C₂₉H₄₃NO₄

Molecular Weight

469.66

Synonyms

N-Cyclohexyl Bimatoprostamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The table below summarizes key structural differences between N-Cyclohexyl-desmethyl Bimatoprost and related prostaglandin analogs:

Compound Molecular Formula Key Functional Groups Receptor Target Clinical/Research Use
This compound C₂₉H₄₃NO₄ Cyclohexyl amide, hydroxyls Prostamide/FP receptors* Research/Intermediate
Bimatoprost C₂₅H₃₇NO₄ Ethyl amide, hydroxyls Prostamide receptors Glaucoma, Eyelash growth
Latanoprost C₂₆H₄₀O₅ Isopropyl ester FP receptors Glaucoma
Travoprost C₂₆H₃₅F₃O₄ Trifluorophenoxy group FP receptors Glaucoma

*Inferred based on structural similarity to bimatoprost .

Key Observations :

  • Amide vs. Ester Groups: Bimatoprost and its derivatives (e.g., N-Cyclohexyl-desmethyl) feature an amide group, whereas latanoprost and travoprost have ester moieties. This difference impacts receptor specificity; bimatoprost activates prostamide receptors, while latanoprost/travoprost target FP receptors .

Pharmacodynamic and Clinical Comparisons

Intraocular Pressure (IOP) Reduction
  • Bimatoprost: Reduces IOP by enhancing uveoscleral and trabecular outflow.
  • Latanoprost: Acts via FP receptors after hydrolysis to latanoprost acid. Despite lower aqueous humor concentrations of its active metabolite, it remains clinically effective, though slightly less potent than bimatoprost .
  • This compound: No direct clinical data exist. However, structural analogs with modified amide groups (e.g., ethyl to cyclohexyl) may alter receptor binding kinetics. Preclinical studies suggest that amide group substitutions can reduce FP receptor affinity by >100-fold .
Hypertrichotic Effects
  • Bimatoprost : Promotes hair growth via prostamide receptor-mediated upregulation of β-catenin, CDK2, and Cyclin E in dermal papilla cells. It remains intact in cutaneous tissues without metabolic degradation .
  • This compound: The cyclohexyl group may enhance stability in lipid-rich environments (e.g., skin), but reduced receptor affinity could diminish hypertrichotic effects. No studies confirm this hypothesis .

Research Findings and Mechanistic Insights

Receptor Binding and Signaling

  • Bimatoprost: Binds prostamide receptors with EC₅₀ values of 26–112 nM in human fibroblasts and trabecular meshwork cells.
  • Latanoprost Acid: Activates FP receptors with EC₅₀ values of 35–59 nM but shows weak activity in ciliary muscle cells (EC₅₀: 124–198 nM) .
  • This compound : Structural modeling suggests that the bulky cyclohexyl group may sterically hinder receptor interaction, reducing potency compared to bimatoprost .

Metabolic Stability

  • This compound : The cyclohexyl group may slow enzymatic degradation, prolonging half-life. However, this remains untested .

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